molecular formula C15H14N4O3S B2900362 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide CAS No. 1903303-84-3

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2900362
CAS No.: 1903303-84-3
M. Wt: 330.36
InChI Key: XULSSXDDBGJGDH-UHFFFAOYSA-N
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Description

The compound 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidin-4(3H)-one core linked via an ethyl carbamoyl bridge to a pyridine 1-oxide moiety. This structure combines a biologically active thienopyrimidine scaffold with a polar pyridine N-oxide group, which may enhance solubility and influence electronic properties.

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-10-17-14-12(4-8-23-14)15(21)19(10)7-5-16-13(20)11-3-2-6-18(22)9-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULSSXDDBGJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis. One common route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the pyridine ring and the carbamoyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Thienopyrimidinone Sulfonamides

Benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1–11 in ) share structural similarities with the target compound but differ in substituents and biological activity. These sulfonamides exhibit potent anti-inflammatory effects, including inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages . For example:

  • N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) suppresses PGE2 and IL-8 production, highlighting the importance of sulfonamide groups in modulating inflammation .

In contrast, the target compound replaces the sulfonamide with a pyridine 1-oxide-carbamoyl group. This substitution may alter binding affinity to COX-2 or other targets due to differences in hydrogen-bonding capacity and steric effects.

Thienopyrimidinones with Varied Substituents

  • Ethyl 2-[2-(methylsulfanyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate (): This derivative, synthesized via cyclocondensation, features a methylsulfanyl group and an ethyl ester. Such hydrophobic substituents may enhance membrane permeability but reduce water solubility compared to the pyridine 1-oxide group in the target compound .
  • 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl fluoride (SY172181, ): The sulfonyl fluoride group introduces electrophilic reactivity, making it a candidate for covalent binding studies. The target compound’s carbamoyl-pyridine oxide lacks this reactivity, suggesting divergent applications (e.g., therapeutic vs. diagnostic) .

Insecticidal Pyrimidine Derivatives ()

For example:

  • Cyclaniliprole and chlorantraniliprole contain pyridine or pyrazole moieties but lack the thienopyrimidinone core. This highlights that minor structural variations can shift applications from pharmacology to agrochemistry .

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity Synthesis Pathway
Target Compound Thieno[2,3-d]pyrimidin-4-one Pyridine 1-oxide-carbamoyl Hypothesized anti-inflammatory or kinase inhibition Likely via cyclocondensation
Compound 1 () Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide-thioether COX-2 inhibition, IL-8 suppression One-pot synthesis with reduced purification
SY172181 () Thieno[2,3-d]pyrimidin-4-one Ethanesulfonyl fluoride Unreported (potential covalent inhibitor) Not detailed
Ethyl 2-[2-(methylsulfanyl)-4-oxothieno... () Thieno[2,3-d]pyrimidin-4-one Methylsulfanyl-ethyl ester Unreported (scaffold for derivatization) [4+2] Cyclocondensation

Research Findings and Implications

  • Anti-inflammatory Activity : Sulfonamide derivatives () demonstrate that electron-withdrawing groups (e.g., sulfonamide) enhance COX-2 binding. The target compound’s pyridine 1-oxide may mimic this through its polar N-oxide group, but empirical studies are needed .
  • Synthetic Flexibility: Cyclocondensation methods () allow modular substitution on the thienopyrimidinone core, enabling rapid exploration of structure-activity relationships .
  • Agrochemical Potential: Structural parallels with M.28 insecticides () suggest that introducing halogenated aryl groups could redirect the target compound’s activity toward pesticidal applications .

Notes

  • The target compound’s pyridine 1-oxide group is understudied in thienopyrimidinone systems, warranting further investigation into its electronic and steric effects.
  • and highlight the importance of substituent choice in determining biological activity, suggesting that the carbamoyl-pyridine oxide moiety could be optimized for solubility or target engagement.
  • Direct pharmacological data for the target compound are absent in the provided evidence; thus, comparisons are speculative and based on structural analogs.

Biological Activity

The compound 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is a synthetic derivative belonging to the class of thieno[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O2SC_{14}H_{16}N_4O_2S, with a molecular weight of approximately 304.36 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the pyridine 1-oxide moiety is also significant as it may enhance the compound's reactivity and interaction with biological targets.

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Thieno[2,3-d]pyrimidines have shown promise in inhibiting key signaling pathways involved in cancer cell proliferation, such as VEGFR-2 and AKT pathways. These compounds can induce apoptosis in cancer cells by promoting cell cycle arrest and activating caspase pathways .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves the inhibition of specific enzymes critical for microbial growth, leading to cell death.

In Vitro Studies

Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives, including the target compound:

  • Anticancer Activity :
    • A study reported that derivatives similar to our compound exhibited IC50 values ranging from 0.075 to 6.96 μM against liver carcinoma cell lines (HepG2) and prostate cancer cell lines (PC-3). Notably, one derivative showed selective toxicity towards cancer cells while sparing normal cells .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with these compounds led to significant cell cycle arrest at the S phase or G1/S phase, indicating their potential as effective anticancer agents .

Comparative Analysis

A comparative table highlights the biological activities of several thieno[2,3-d]pyrimidine derivatives:

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound AAnticancer0.075VEGFR-2 inhibition
Compound BAntimicrobial5.00Enzyme inhibition
Target CompoundAnticancer & AntimicrobialTBDApoptosis induction

Case Studies

  • Liver Cancer Study : In a study focusing on liver cancer cells treated with a thieno[2,3-d]pyrimidine derivative similar to our target compound, researchers observed a significant increase in active caspase-3 levels post-treatment, indicating apoptosis induction as a primary mechanism of action.
  • Antimicrobial Efficacy : Another study demonstrated that a related thieno[2,3-d]pyrimidine effectively inhibited bacterial growth in vitro, suggesting potential applications in treating bacterial infections.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis of structurally complex thieno-pyrimidine derivatives often requires multi-step reactions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for amide bond formation and cyclization steps.
  • Temperature control : Maintaining temperatures between 60–80°C during coupling reactions minimizes side products.
  • Catalysts : Use of coupling agents like HATU or DCC improves carbamoyl bond formation .
  • pH optimization : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates during thieno-pyrimidine ring closure .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

Methodological Answer: A combination of techniques ensures accurate structural validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly for the thieno-pyrimidine core and pyridine 1-oxide moiety.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.
  • HPLC-PDA : Monitors purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enzyme inhibition mechanisms?

Methodological Answer: To study enzyme interactions:

  • Kinetic assays : Use fluorogenic substrates (e.g., peptide libraries) to measure inhibition constants (KiK_i) for kinases or proteases.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics of interactions with target enzymes.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses of the compound within active sites, guided by X-ray crystallography data of homologous enzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability. Mitigation approaches include:

  • Standardized protocols : Adopt CLSI guidelines for in vitro antimicrobial or cytotoxicity assays (e.g., MTT assays with fixed cell densities and incubation times).
  • Positive/negative controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity in experimental conditions .

Q. How should environmental fate studies be structured to assess ecological risks?

Methodological Answer: Follow a tiered framework:

  • Phase 1 (Lab-scale) : Determine hydrolysis half-lives at pH 4–9 and photodegradation rates under UV light.
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using 14^{14}C-labeled compound to track mineralization and metabolite formation.
  • Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under simulated ecosystems .

Structure-Activity Relationship (SAR) and Mechanistic Studies

Q. What systematic approaches are used for SAR studies of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents on the pyridine 1-oxide or thieno-pyrimidine moieties (e.g., halogenation, alkylation) to assess impact on bioactivity.
  • QSAR modeling : Train machine learning models (e.g., Random Forest) on datasets of IC50_{50} values and molecular descriptors (e.g., LogP, polar surface area).
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding interactions .

Q. Which in vitro models are suitable for probing anti-inflammatory activity?

Methodological Answer:

  • RAW 264.7 macrophages : Measure suppression of LPS-induced NO production via Griess assay.
  • ELISA-based cytokine profiling : Quantify TNF-α and IL-6 levels in supernatants.
  • NF-κB luciferase reporter assays : Transfect HEK293 cells to evaluate compound-mediated inhibition of inflammatory pathways .

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